E-7386 - 1799824-08-0

E-7386

Catalog Number: EVT-505541
CAS Number: 1799824-08-0
Molecular Formula: C39H48FN9O4
Molecular Weight: 725.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAW filters are microelectronic components used in signal processing for frequency selection and filtering. They operate based on the piezoelectric effect, where mechanical vibrations (acoustic waves) are generated and manipulated within a piezoelectric material, such as aluminum nitride (AlN) [, ].

Synthesis Analysis

E-7386 is synthesized through a multi-step chemical process that optimizes its pharmacological properties. The synthesis begins with the modification of C-82, which involves structural alterations to enhance its stability and solubility. The technical details of the synthesis include:

  1. Starting Materials: C-82 serves as the precursor.
  2. Reagents: Various reagents are employed to facilitate the necessary chemical transformations.
  3. Conditions: Controlled temperature and pH conditions are maintained throughout the synthesis to ensure optimal yields.
  4. Purification: The final product is purified using chromatographic techniques to achieve high purity levels suitable for biological testing .
Molecular Structure Analysis

The molecular structure of E-7386 is characterized by specific functional groups that facilitate its interaction with beta-catenin and CBP. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: 338.36 g/mol
  • Structural Features:
    • Contains a central aromatic ring system.
    • Incorporates nitrogen-containing heterocycles that enhance binding affinity to target proteins.

Data from X-ray crystallography or NMR spectroscopy may provide detailed insights into the three-dimensional conformation of E-7386, which is crucial for understanding its mechanism of action .

Chemical Reactions Analysis

E-7386 undergoes specific chemical reactions that are vital for its function as an inhibitor of beta-catenin signaling:

  1. Binding Reaction: E-7386 binds selectively to the CBP binding site on beta-catenin, disrupting their interaction.
  2. Inhibition Mechanism: This binding prevents beta-catenin from translocating to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.
  3. Stability Reactions: The compound's modifications enhance its metabolic stability, making it less susceptible to degradation by liver enzymes.
Mechanism of Action

The mechanism of action of E-7386 primarily involves the inhibition of the Wnt/beta-catenin signaling pathway:

  1. Disruption of Protein Interaction: By inhibiting the interaction between beta-catenin and CBP, E-7386 prevents the formation of transcriptional complexes necessary for gene activation.
  2. Alteration of Gene Expression: This inhibition leads to downregulation of genes associated with tumor growth and immune evasion, such as those involved in hypoxia signaling and immune response pathways.
  3. Impact on Tumor Microenvironment: E-7386 also induces changes in the tumor microenvironment, promoting infiltration of immune cells like CD8+ T cells into tumors, enhancing antitumor immunity .
Physical and Chemical Properties Analysis

E-7386 exhibits several important physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and other organic solvents, facilitating its use in biological assays.
  • Stability: Demonstrates improved metabolic stability compared to its predecessors, allowing for sustained therapeutic effects.
  • Bioavailability: Designed for oral administration; pharmacokinetic studies indicate favorable absorption characteristics.

These properties are critical for ensuring effective delivery and action within biological systems .

Applications

E-7386 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: Its primary application is in oncology, particularly for cancers characterized by aberrant Wnt/beta-catenin signaling, such as colorectal cancer and gastric cancer.
  2. Combination Therapies: Studies suggest that E-7386 may enhance the efficacy of existing immunotherapies when used in combination with agents like anti-PD-1 antibodies .
  3. Research Tool: Beyond therapeutic applications, E-7386 serves as a valuable tool in research settings for studying Wnt signaling dynamics and its role in cancer biology.
Molecular Mechanisms of E-7386 in Wnt/β-Catenin Pathway Modulation

Structural Basis for β-Catenin-CBP Interaction Inhibition

E-7386 is a medium-molecular-weight compound (C₃₉H₄₈FN₉O₄; molecular weight: 725.87 g/mol) designed using PRISM BioLab's proprietary PepMetics™ technology [5] [6]. This platform generates synthetic scaffolds that mimic α-helical or β-turn peptide structures, enabling precise disruption of protein-protein interactions (PPIs) traditionally considered "undruggable." E-7386 specifically targets the interface between β-catenin (CTNNB1) and CREB-binding protein (CBP), a transcriptional coactivator essential for Wnt-driven gene expression [1] [5].

Biochemical and structural analyses reveal that E-7386 binds to a hydrophobic groove within the KIX domain of CBP, competitively displacing β-catenin. This interaction prevents the formation of the β-catenin-CBP transcriptional complex, a critical nodal point downstream of Wnt pathway activation. Notably, E-7386 exhibits high selectivity for CBP over its paralog p300, attributed to subtle conformational differences in their β-catenin binding interfaces [1] [7]. This selectivity is functionally significant, as CBP-dependent transcription is preferentially linked to proliferative and stemness-related genes in cancer cells, while p300-associated complexes regulate divergent transcriptional programs [3].

Table 1: Structural and Functional Characteristics of E-7386

PropertyDetailSignificance
Molecular FormulaC₃₉H₄₈FN₉O₄Determines pharmacokinetic properties and drug-like behavior
MechanismCompetitive PPI inhibitorPrevents β-catenin-CBP complex formation without degrading β-catenin
Primary TargetCBP KIX domainBlocks transcriptional activation of Wnt/β-catenin-dependent genes
Selectivity>100-fold preference for CBP over p300Minimizes off-target effects on p300-dependent transcription
IC₅₀ (Binding)Low nanomolar range (experimental models)High potency in disrupting β-catenin-CBP interaction [1] [5]

This targeted disruption occurs irrespective of the upstream mechanism activating the Wnt pathway (e.g., APC mutations, β-catenin stabilizing mutations, or Wnt ligand overexpression), positioning E-7386 as a broad-spectrum inhibitor of canonical Wnt signaling [1] [5].

Transcriptional Regulation of Wnt Target Genes Post-E-7386 Exposure

Inhibition of the β-catenin-CBP complex by E-7386 induces profound alterations in the Wnt-dependent transcriptome. RNA sequencing analyses across multiple cancer models (gastric, colorectal, mammary) demonstrate consistent downregulation of genes governing:

  • Cell Cycle Progression: Reduced expression of MYC, CCND1 (cyclin D1), and CD44, leading to G1/S phase arrest and impaired proliferation [1] [4].
  • Metabolic Reprogramming: Suppression of enzymes involved in glycolysis, glutaminolysis, and serine biosynthesis (e.g., PCK2, ASNS, PSAT1, PHGDH), disrupting anabolic pathways crucial for tumor growth [4].
  • Stemness Maintenance: Decreased levels of stem cell markers (LGR5, ASCL2, EPHB2) and pluripotency factors, impairing cancer stem cell (CSC) self-renewal capacity [1] [3].
  • Immune Evasion: Downregulation of immunosuppressive factors (e.g., CCL2) and upregulation of NK cell ligands (e.g., ULBP1), contributing to enhanced immune recognition [1].

Table 2: Key Transcriptional Changes Induced by E-7386 in Wnt-High Cancers

Gene CategoryRepresentative GenesDirection of ChangeFunctional Consequence
Proliferation DriversMYC, CCND1, CD44↓↓↓Cell cycle arrest, reduced tumor growth
Metabolic EnzymesPCK2, ASNS, PHGDH↓↓Impaired glucose/amino acid metabolism, reduced anabolism
CSC MarkersLGR5, ASCL2↓↓Loss of stemness, reduced tumor initiation capacity
Immune ModulatorsCCL2 (↓), ULBP1 (↑)VariableReduced immunosuppression, enhanced NK cell activity

Crucially, E-7386 exposure alters the tumor immune microenvironment. In MMTV-Wnt1 transgenic mouse mammary tumor models, E-7386 treatment significantly increased intratumoral infiltration of CD8⁺ T cells while reducing immunosuppressive chemokine expression. This immunomodulatory effect underlies the observed synergistic antitumor activity when E7386 is combined with immune checkpoint inhibitors like anti-PD-1 antibodies [1] [5]. Mechanistically, by dampening Wnt-driven transcriptional programs that suppress antigen presentation and T-cell recruitment, E-7386 renders tumors more susceptible to immune attack [3].

Differential Effects on Canonical vs. Non-Canonical Wnt Signaling Cascades

The Wnt signaling network comprises β-catenin-dependent (canonical) and β-catenin-independent (non-canonical) pathways. Non-canonical pathways, including Wnt/Planar Cell Polarity (PCP) and Wnt/Ca²⁺ signaling, primarily regulate cell migration, polarity, and calcium flux [2] [8]. E-7386 exhibits a highly selective inhibitory profile:

  • Canonical Pathway Suppression: E-7386 potently inhibits β-catenin/TCF-dependent transcriptional activity in models with APC mutations (colorectal cancer organoids, Apcᴹⁱⁿ/⁺ mice), β-catenin mutations (hepatoblastoma), or autocrine Wnt ligand secretion (MMTV-Wnt1 tumors). This is evidenced by reduced TOPFlash reporter activity, decreased nuclear β-catenin, and downregulation of canonical target genes (AXIN2, SP5) [1] [4] [7].
  • Minimal Impact on Non-Canonical Pathways: Functional assays demonstrate that E-7386 does not inhibit Wnt5a-induced:
  • Activation of JNK or ROCK in the PCP pathway.
  • Calcium release or PKC activation in the Wnt/Ca²⁺ pathway [1] [8].

This selectivity arises because non-canonical signaling operates independently of the β-catenin-CBP-TCF/LEF transcriptional complex formation targeted by E-7386. Consequently, physiological processes regulated by non-canonical Wnts, such as convergent extension movements during development or calcium-dependent contraction, are unaffected [2] [8].

Table 3: Differential Effects of E-7386 on Canonical vs. Non-Canonical Wnt Signaling

Signaling PathwayKey Components/OutputsEffect of E-7386Rationale
Canonical (β-catenin-dependent)β-catenin stabilization, Nuclear translocation, TCF/LEF-dependent transcription (MYC, AXIN2)Potent inhibitionDirect disruption of β-catenin-CBP complex formation
Non-Canonical PCPFZD/ROR signaling, Dvl activation, JNK/ROCK activation, Cytoskeletal reorganizationNo significant effectIndependent of β-catenin-CBP transcriptional complex
Non-Canonical Wnt/Ca²⁺FZD signaling, G-proteins, PLC activation, Ca²⁺ release, PKC/NFAT activationNo significant effectIndependent of β-catenin-CBP transcriptional complex

Resistance to E-7386 can emerge in tumors with constitutive activation of parallel oncogenic pathways. Integrative transcriptomic profiling of patient-derived colon cancer spheroids identified hyperactivation of the NF-κB pathway as a key mediator of resistance. Combining E-7386 with NF-κB inhibitors (e.g., BAY 11-7082) synergistically restored proliferation blockade and cell cycle arrest in resistant models, highlighting a potential combinatorial strategy without compromising the specificity of E-7386 for canonical Wnt signaling [7] [9].

Properties

CAS Number

1799824-08-0

Product Name

E-7386

IUPAC Name

(6S,9aS)-N-benzyl-8-[[6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]pyridin-2-yl]methyl]-6-[(2-fluoro-4-hydroxyphenyl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide

Molecular Formula

C39H48FN9O4

Molecular Weight

725.9 g/mol

InChI

InChI=1S/C39H48FN9O4/c1-3-15-47-27-37(51)48-34(20-29-13-14-32(50)21-33(29)40)38(52)46(26-36(48)49(47)39(53)41-22-28-9-6-5-7-10-28)23-30-11-8-12-35(42-30)45-24-31(25-45)44-18-16-43(4-2)17-19-44/h3,5-14,21,31,34,36,50H,1,4,15-20,22-27H2,2H3,(H,41,53)/t34-,36-/m0/s1

InChI Key

ZGNKNLOBYFTGRG-GIWKVKTRSA-N

SMILES

CCN1CCN(CC1)C2CN(C2)C3=CC=CC(=N3)CN4CC5N(C(C4=O)CC6=C(C=C(C=C6)O)F)C(=O)CN(N5C(=O)NCC7=CC=CC=C7)CC=C

Canonical SMILES

CCN1CCN(CC1)C2CN(C2)C3=CC=CC(=N3)CN4CC5N(C(C4=O)CC6=C(C=C(C=C6)O)F)C(=O)CN(N5C(=O)NCC7=CC=CC=C7)CC=C

Isomeric SMILES

CCN1CCN(CC1)C2CN(C2)C3=CC=CC(=N3)CN4C[C@H]5N([C@H](C4=O)CC6=C(C=C(C=C6)O)F)C(=O)CN(N5C(=O)NCC7=CC=CC=C7)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.